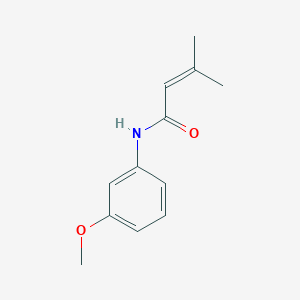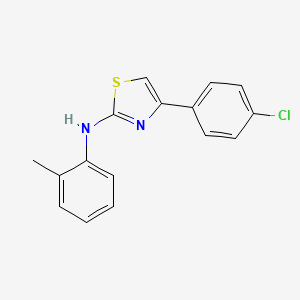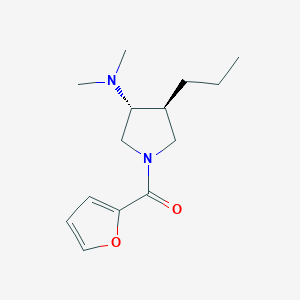![molecular formula C19H21N5OS B5654892 2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5654892.png)
2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-1H-1,2,4-triazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-1H-1,2,4-triazol-3-yl]acetamide" is a compound of interest in the field of medicinal chemistry and drug design due to its potential biological activities. The molecule incorporates elements of indene, thiazole, and triazole, which are common motifs in pharmaceutical agents because of their diverse therapeutic properties.
Synthesis Analysis
The synthesis of related triazole derivatives involves various strategies, including the condensation reactions of acetyl derivatives with different amino or thio compounds. For instance, Wang et al. (2010) discussed the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, highlighting the importance of spectral data in confirming the structures of such compounds (Huicheng Wang, Rong-Shan Li, Hong-Ru Dong, & Heng-Shan Dong, 2010).
Molecular Structure Analysis
The determination of molecular structures is crucial for understanding the pharmacological potential of a compound. Techniques such as NMR, IR, MS, and X-ray crystallography are typically employed. For example, the structure of similar acetamide derivatives was established using MS, IR, CHN, and 1H NMR spectral data by Wang et al. (2010), providing insights into the molecular arrangement and potential interaction sites for biological activity.
Chemical Reactions and Properties
Compounds containing triazole rings are known for their versatility in chemical reactions, including cycloaddition, nucleophilic substitution, and electrophilic addition. These reactions are pivotal for modifying the chemical structure to enhance biological activity or solubility. The antimicrobial activity of triazole derivatives, as synthesized and evaluated by Liao et al. (2017), illustrates the chemical reactivity's role in achieving desired biological properties (G. Liao, Xia Zhou, W. Xiao, Yan Xie, & Linhong Jin, 2017).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, significantly influence its pharmacokinetic behaviors. These properties are determined using various analytical techniques, and adjustments in the chemical structure can be made to optimize these characteristics for better drug formulation.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity (pKa), reactivity, and stability, are critical for the compound's biological activity and stability. The pKa values, for instance, affect the compound's ionization state in physiological conditions, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Studies like the one by Duran and Canbaz (2013) on the pKa determination of thiadiazol derivatives contribute valuable information for optimizing the pharmacological profile of similar compounds (M. Duran & M. Canbaz, 2013).
特性
IUPAC Name |
2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-triazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-3-17-21-11(2)18(26-17)19-22-16(10-15(20)25)23-24(19)14-8-12-6-4-5-7-13(12)9-14/h4-7,14H,3,8-10H2,1-2H3,(H2,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPOPWXRQZCCMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C2=NC(=NN2C3CC4=CC=CC=C4C3)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5654816.png)
![3-[(2-{1-[3-(4-fluorophenyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654840.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5654841.png)

![ethyl 4-(4-fluorophenyl)-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B5654851.png)
![5-[(benzylthio)methyl]-2-methoxybenzoic acid](/img/structure/B5654856.png)
![isopropyl 2-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B5654860.png)

![1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5654874.png)

![1-[(4-ethoxyphenyl)sulfonyl]indoline](/img/structure/B5654901.png)


